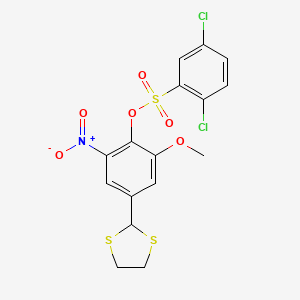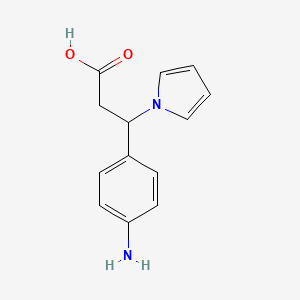
3-(4-aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid, also known as 4-Aminophenyl-1H-pyrrole-3-carboxylic acid, is a heterocyclic compound that belongs to the family of pyrrole carboxylic acids. It is a derivative of pyrrole, which is an aromatic five-membered heterocyclic compound. 4-Aminophenyl-1H-pyrrole-3-carboxylic acid is a colorless solid that is soluble in water and has a melting point of 130-132°C. It has a molecular formula of C10H10N2O2 and a molecular weight of 186.20 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Chemical Compounds
3-(4-Aminophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is used in the synthesis of various novel chemical compounds. For instance, Reddy et al. (2014) demonstrated its use in a three-component Ugi reaction to produce N-tert-butyl-2-(6-oxo-11-phenyl-7,8-dihydrobenzo[b]pyrrolo[1,2-d][1,4]diazacine-5(6H)-yl)-2-phenylacetamides (Reddy et al., 2014). Similarly, Kolos and Chechina (2019) used it for synthesizing polysubstituted pyrroles through reactions with arylglyoxals and N,N-dimethylbarbituric acid (Kolos & Chechina, 2019).
Application in Hydrogel Modification
Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels using amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, a similar compound. This modification increased the thermal stability and biological activities of the polymers, indicating potential medical applications (Aly & El-Mohdy, 2015).
Use in Organic-Inorganic Hybrid Materials
Tronto et al. (2008) studied the intercalation of pyrrole carboxylic acid derivatives, including 3-(pyrrol-1-yl)-propanoate, in layered double hydroxides (LDHs). This resulted in the formation of new organically modified 2D nanocomposites with potential applications in various fields due to their structural and functional properties (Tronto et al., 2008).
In Synthesis of Ligands for Metal Complexes
Andrade et al. (2005) prepared salen-type ligands functionalized with pyrrole derivative pendant arms, which included a step involving the synthesis of 3-pyrrol-1-ylpropanoic acid. These ligands have potential use in creating metal complexes with various applications (Andrade et al., 2005).
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9,14H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENHWQURZXLMAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

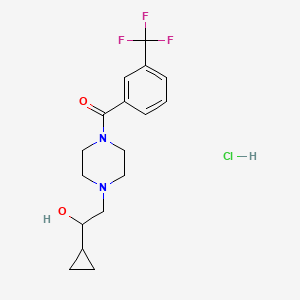
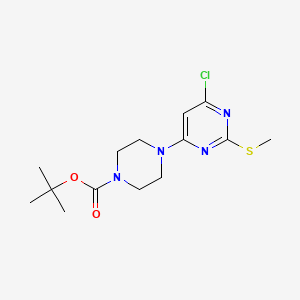
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)

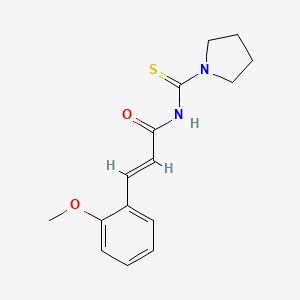
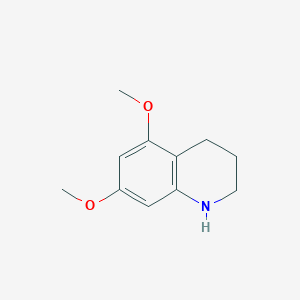
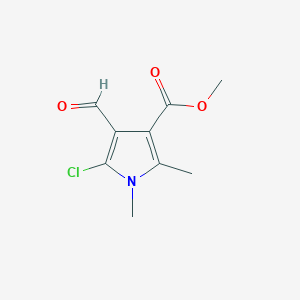
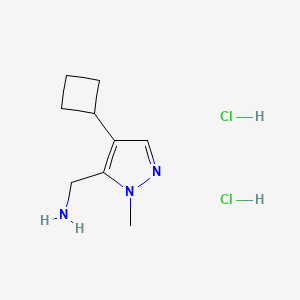


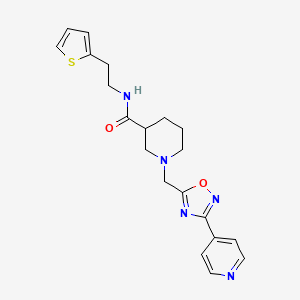
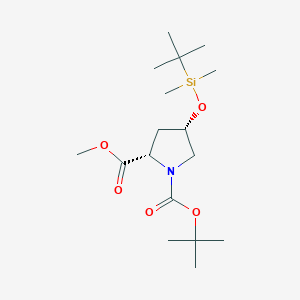
![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)
